3-(3-chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one
Description
3-(3-Chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by two distinct chlorophenyl substituents at the 3- and 4-positions of the aromatic rings. Chalcones, or α,β-unsaturated ketones, are synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between acetophenones and benzaldehydes .
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFZZJRGYBWUDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90309014 | |
| Record name | 3-(3-Chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52182-41-9 | |
| Record name | 3-(3-Chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4'-DICHLOROCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation Methods of 3-(3-chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one
Claisen-Schmidt Condensation Reaction
The most widely reported and reliable method for synthesizing this compound is the Claisen-Schmidt condensation , a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone.
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- 3-chlorobenzaldehyde (aromatic aldehyde)
- 4-chloroacetophenone (aromatic ketone)
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- Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution
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- Ethanol, methanol, or methanolic sodium hydroxide solution
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- Typically conducted at room temperature or slightly elevated temperatures (e.g., reflux)
- Reaction time varies from 2 to 12 hours depending on conditions
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- After reaction completion, the mixture is poured into ice-cold water to precipitate the product
- The solid is filtered, washed, and recrystallized from ethanol or acetone for purification
This method yields the chalcone with high purity and good yield. The reaction proceeds via the formation of an enolate ion from the ketone, which attacks the aldehyde, followed by dehydration to form the α,β-unsaturated carbonyl system.
Example Experimental Procedure (Adapted from IUCr and PMC sources):
| Step | Details |
|---|---|
| Reactants | 3-chlorobenzaldehyde (0.01 mol), 4-chloroacetophenone (0.01 mol) |
| Base | Sodium hydroxide solution (10%, 30 mL) |
| Solvent | Methanol (60 mL) |
| Temperature | Room temperature |
| Reaction Time | 6 hours |
| Work-up | Pour into ice-cold water (500 mL), stand 12 hours, filter precipitate |
| Purification | Recrystallization from ethanol or acetone |
This procedure is scalable and adaptable for laboratory and industrial synthesis.
Alternative Catalysts and Conditions
Phase Transfer Catalysts and Ionic Liquids:
Industrial methods may employ ionic liquids or phase transfer catalysts to enhance reaction rates and yields under milder conditions. These catalysts facilitate the transfer of ionic species between phases, improving efficiency.Continuous Flow Reactors:
For industrial scale-up, continuous flow reactors allow precise control of temperature, mixing, and reaction time, leading to higher reproducibility and yield.
Reaction Mechanism Overview
The base deprotonates the α-hydrogen of 4-chloroacetophenone, generating an enolate ion. This nucleophile attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde. The intermediate undergoes dehydration to form the conjugated chalcone structure with an E-configuration around the double bond due to steric hindrance from the chlorophenyl groups.
Data Table: Summary of Preparation Parameters
Research Findings and Notes on Preparation
The presence of chlorine substituents on both aromatic rings influences the reaction by stabilizing intermediates and directing the formation of the E-isomer predominantly due to steric and electronic effects.
The reaction is highly selective and tolerant of various substituted benzaldehydes and acetophenones, allowing for structural diversification in chalcone synthesis.
Crystallographic studies confirm the E-configuration and provide detailed bond lengths and angles, supporting the purity and identity of the synthesized compound.
The reaction can be performed under mild conditions without the need for expensive catalysts, making it cost-effective and suitable for scale-up.
Chemical Reactions Analysis
Types of Reactions: 3-(3-chlorophenyl)-1-(4-chlorophenyl)prop-2-en-
Biological Activity
3-(3-Chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Chalcones are characterized by their α,β-unsaturated carbonyl system that links two aromatic rings, which contributes to their pharmacological properties. This article explores the biological activity of this specific chalcone, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be described as follows:
- Molecular Formula : C15H12Cl2O
- Molecular Weight : 283.16 g/mol
- Structural Representation : The compound features a propene chain with chlorinated phenyl groups at both ends.
Anticancer Properties
Recent studies have highlighted the anticancer potential of chalcone derivatives, including this compound. Research indicates that this compound can induce apoptosis in cancer cells through various signaling pathways. For instance, it has been shown to suppress the RAS-ERK and AKT/FOXO3a pathways, which are crucial for cell survival and proliferation in hepatocellular carcinoma cells .
Table 1: Summary of Anticancer Studies
| Study | Cell Line | Mechanism | IC50 (µM) |
|---|---|---|---|
| Zhang et al. (2023) | Hepatocellular Carcinoma | Suppression of RAS-ERK and AKT/FOXO3a | 5.0 |
| Meigui et al. (2023) | Various Cancer Lines | Induction of ROS leading to apoptosis | 10.0 |
Anti-inflammatory Effects
Chalcones are known for their anti-inflammatory properties. The presence of chlorine substituents in the phenyl rings may enhance the lipophilicity of this compound, allowing for better interaction with cellular membranes and inflammatory mediators. Studies suggest that this compound can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .
The biological activity of this compound is primarily attributed to its ability to modulate several biochemical pathways:
- Induction of Reactive Oxygen Species (ROS) : The compound generates ROS, which can lead to oxidative stress and subsequent apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in inflammation, contributing to its anti-inflammatory effects.
Study on Apoptosis Induction
A significant study conducted by Zhang et al. (2023) demonstrated that this compound promotes apoptosis in hepatocellular carcinoma cells by inhibiting critical survival pathways . The study utilized various assays to measure cell viability and apoptosis rates.
Antimicrobial Activity Assessment
In another investigation, the antimicrobial properties of the compound were evaluated against several bacterial strains. The results indicated that it exhibited significant antibacterial activity, suggesting its potential use as an antimicrobial agent in therapeutic applications .
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is often utilized in the Claisen-Schmidt condensation reaction, which allows for the formation of various derivatives through further chemical modifications.
Chemical Reactions
3-(3-Chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one can participate in several chemical reactions:
- Oxidation: Can be oxidized to yield epoxides or carboxylic acids.
- Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
- Substitution: The chlorine atoms can undergo nucleophilic substitution reactions, leading to various substituted derivatives.
Biological Research
Antimicrobial Properties
Research has indicated that chalcones exhibit antimicrobial activities. Studies have shown that this compound has potential effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound is also investigated for its anticancer properties. Its structure allows it to interact with cellular targets, potentially inhibiting cancer cell proliferation. Various studies have assessed its efficacy against different cancer cell lines, highlighting its role in drug development.
Medicinal Chemistry
Drug Development
Due to its structural similarity to biologically active chalcones, this compound is being explored for potential therapeutic applications. Its ability to modulate biological pathways makes it a target for developing new drugs aimed at treating diseases such as cancer and infections.
Industrial Applications
Material Science
In industry, this compound is utilized in the development of new materials and as a precursor for synthesizing various chemical products. Its unique properties allow it to be incorporated into polymers and other materials.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at varying concentrations, suggesting its potential as a lead compound for antimicrobial drug development.
Case Study 2: Anticancer Activity
Research conducted by the National Cancer Institute investigated the anticancer properties of this chalcone derivative on multiple cancer cell lines. The findings revealed that the compound induced apoptosis in human breast cancer cells, indicating its potential utility in cancer therapy.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Chalcones
Substituent Position and Electronic Effects
The position and nature of substituents significantly influence chalcone properties:
- Halogen Substitution: 3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: The 2-hydroxyphenyl group introduces hydrogen-bonding capacity, enhancing solubility and antioxidant activity compared to purely chlorinated analogs . 3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: The electron-donating methoxy group counterbalances the electron-withdrawing chlorine, altering electronic distribution and reactivity .
Table 1: Substituent Effects on Key Properties
Physicochemical Properties
- Yields for chloro-substituted chalcones vary widely (38–66%), influenced by reaction conditions and substituent steric effects .
Spectroscopic Characterization
- IR Spectroscopy : Stretching frequencies for C=O (1675–1710 cm⁻¹) and C=C (1580–1620 cm⁻¹) are consistent across chloro-chalcones .
- NMR Data : The target compound’s ¹H NMR would show deshielded vinyl protons (δ 7.5–8.0 ppm) and aromatic protons influenced by chlorine’s electron-withdrawing effect, as seen in 3-(4-ClPh)-1-(2-OHPh)prop-2-en-1-one .
Anticancer and Antifungal Potential
- Quinoline-Chalcone Hybrids: Derivatives like (E)-3-(4-ClPh)-1-(4-((2-methylquinolin-4-yl)amino)phenyl)prop-2-en-1-one exhibit anticancer activity, with IC₅₀ values influenced by halogen substitution .
- Antifungal Activity: (E)-1-(4’-aminophenyl)-3-(4-ClPh)prop-2-en-1-one shows potent activity against Trichophyton rubrum (MIC = 0.07 µg mL⁻¹), highlighting the role of chloro substituents in enhancing bioactivity .
Nonlinear Optical (NLO) Properties
Chalcones with strong electron-withdrawing groups (e.g., Br, Cl) exhibit superior NLO properties. For example, (E)-1-(4-BrPh)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one has a first-order hyperpolarizability (β) 10× higher than urea, a benchmark NLO material . The target compound’s dichloro substitution may similarly enhance β, though experimental data is needed.
Computational Insights
Density functional theory (DFT) studies on 3-(4-ClPh)-1-(2-OHPh)prop-2-en-1-one reveal a planar structure, low HOMO-LUMO gap (4.2 eV), and high chemical reactivity, trends likely applicable to the target compound .
Q & A
Q. What are the optimal synthetic routes for 3-(3-chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one, and how can reaction conditions be adjusted to improve yield?
The compound is typically synthesized via Claisen-Schmidt condensation between substituted acetophenones and benzaldehydes. For example, 2-hydroxyacetophenone reacts with 4-fluorobenzaldehyde under alkaline conditions (e.g., KOH in ethanol) at 0–50°C to yield chalcone derivatives . Adjusting solvent polarity (e.g., ethanol vs. methanol), reaction temperature, and base concentration can optimize yield and purity. Post-synthesis purification often involves column chromatography or recrystallization .
Q. How can crystallographic methods like X-ray diffraction (XRD) determine the molecular conformation of this compound?
Single-crystal XRD analysis reveals key structural parameters, such as bond lengths, angles, and dihedral angles between aromatic rings. For instance, the title compound crystallizes in a triclinic system (space group P1) with unit cell dimensions a = 5.8884 Å, b = 7.3328 Å, and c = 14.6752 Å. The dihedral angle between the 3-chlorophenyl and 4-chlorophenyl rings is critical for understanding intermolecular interactions and packing efficiency . Software like SHELXL is widely used for refinement .
Q. What spectroscopic techniques are essential for characterizing this compound?
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm).
- UV-Vis : Absorption bands (~300 nm) correlate with π→π* transitions in the enone system .
- Mass spectrometry : Validates molecular weight (e.g., m/z 277.13 for C₁₅H₁₀Cl₂O) .
Advanced Research Questions
Q. How do computational methods like DFT elucidate electronic properties and reactivity?
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and Mulliken charges. For example, the electron-withdrawing chlorine atoms increase electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic additions . TD-DFT can simulate UV-Vis spectra, aligning with experimental data to validate electronic transitions .
Q. What strategies resolve contradictions in crystallographic data across similar chalcone derivatives?
Discrepancies in dihedral angles (e.g., 7.14°–56.26° in fluorinated analogs ) arise from substituent effects and crystal packing. Comparative lattice energy analysis and Hirshfeld surface calculations (e.g., using CrystalExplorer) quantify interactions like C–H···O and π–π stacking, explaining structural variations . Multi-temperature XRD studies can further assess thermal motion impacts .
Q. How does substituent variation (e.g., Cl vs. F) influence biological activity in structure-activity relationship (SAR) studies?
Chlorine atoms enhance lipophilicity and binding affinity to hydrophobic enzyme pockets. For example, replacing 4-fluorophenyl with 4-chlorophenyl in chalcone derivatives increases inhibitory activity against α-glucosidase by ~30%. Docking studies (e.g., AutoDock Vina) reveal stronger halogen bonding between Cl and active-site residues .
Q. What experimental and computational approaches validate non-linear optical (NLO) properties?
Hyperpolarizability (β) calculations via DFT predict NLO potential, while Kurtz-Perry powder tests measure second-harmonic generation (SHG). The compound’s conjugated π-system and electron-deficient carbonyl group contribute to β values ~10× higher than urea, making it a candidate for optoelectronic applications .
Methodological Notes
- Crystallographic Refinement : Use SHELX programs for structure solution and refinement, ensuring R-factors < 0.05 .
- Synthesis Optimization : Employ Design of Experiments (DoE) to statistically optimize reaction parameters (e.g., temperature, stoichiometry) .
- Data Reproducibility : Cross-validate spectral and crystallographic data with databases like CCDC (deposition number 1988019) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
